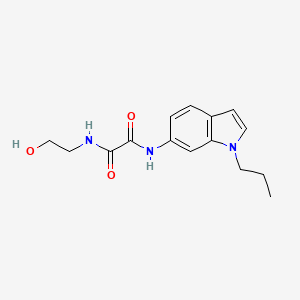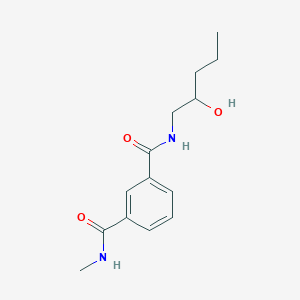![molecular formula C15H21ClN2O2 B6641071 1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea, also known as CPPU, is a synthetic cytokinin that has been widely used in scientific research for its ability to promote plant growth and development. CPPU is a white crystalline powder with a molecular weight of 288.78 g/mol and a chemical formula of C15H20ClN3O2.
Mecanismo De Acción
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors on the cell surface, which activates a signaling pathway that leads to the activation of transcription factors and the expression of genes involved in cell division and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division, such as cyclin-dependent kinases, and enhances the synthesis of proteins involved in cell growth and differentiation. It also increases the concentration of endogenous cytokinins in plants, which further promotes cell division and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has several advantages as a research tool. It is highly effective at promoting plant growth and development, which allows researchers to study various aspects of plant physiology and biochemistry. It is also relatively easy to apply to plants and has a long-lasting effect. However, this compound can be expensive to purchase and may have variable effects on different plant species and cultivars.
Direcciones Futuras
There are several future directions for research on 1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea. One area of interest is the molecular mechanism of this compound action, including the identification of downstream targets of the cytokinin signaling pathway. Another area of interest is the optimization of this compound application methods, such as the timing and concentration of application, to maximize its effects on plant growth and development. Additionally, research on the potential applications of this compound in agriculture, such as its use in crop improvement and stress tolerance, is an important area of investigation.
Métodos De Síntesis
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea can be synthesized through a multi-step process starting from 3-chlorobenzylamine and cyclopentanone. The first step involves the reaction of 3-chlorobenzylamine with sodium hydroxide to form the corresponding amine salt. This is followed by the condensation of the amine salt with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid, to form the intermediate compound. The final step involves the reaction of the intermediate compound with urea in the presence of a base, such as potassium carbonate, to yield this compound.
Aplicaciones Científicas De Investigación
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been extensively used in scientific research to study various aspects of plant growth and development. It has been shown to promote cell division, increase fruit size and yield, delay leaf senescence, and enhance stress tolerance in plants. This compound has also been used to induce parthenocarpy, a process in which fruits develop without fertilization, which has potential applications in agriculture.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-5-3-4-12(10-13)6-9-17-14(20)18-15(11-19)7-1-2-8-15/h3-5,10,19H,1-2,6-9,11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFXBMSRDGDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)



![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)

![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)


